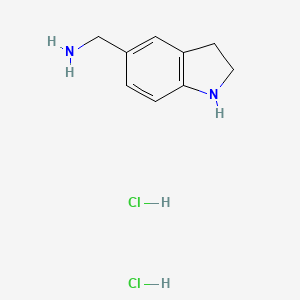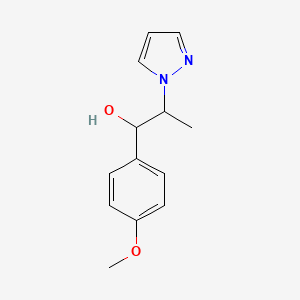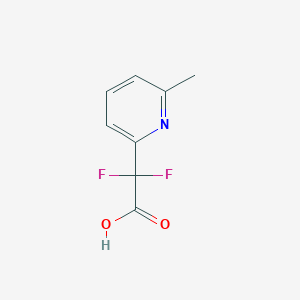
Difluoro(6-methylpyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Difluoro(6-methylpyridin-2-yl)acetic acid”, also known as MFA, is a heterocyclic compound that belongs to the family of pyridines. It has a molecular formula of C8H7F2NO2 and a molecular weight of 187.143 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 6th position and a difluoroacetic acid group attached to the pyridine ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. Their environmental release and microbial degradation can result in the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances under scrutiny due to their toxic profiles. Understanding the biodegradability of important precursors like fluorotelomer-based compounds is crucial for evaluating their environmental fate and effects. Laboratory investigations have updated knowledge on quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates and products, identifying future research directions for biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Organic Acids in Industrial Operations
Organic acids, including formic, acetic, citric, and lactic acids, are employed as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations to mitigate issues like high dissolving power, corrosion, and sludging tendency at high temperatures. Their retardation performance, use in high-temperature applications, and roles in dissolving drilling mud filter cakes and as iron sequestering agents showcase their utility in oil and gas operations. This paper delineates organic acid advances, limitations, and applications, providing a guide for present and future research (Alhamad et al., 2020).
Disinfection with Peracetic Acid
Peracetic acid is a strong disinfectant with broad antimicrobial activity, gaining attention for wastewater effluent disinfection. Its ease of implementation, effectiveness in varied conditions, and absence of persistent toxic residuals make it a desirable choice, despite concerns over increased organic content in effluents due to acetic acid formation and cost implications. The potential for cost reduction with increased demand underscores its environmental and economic advantages over traditional disinfectants like chlorine (Kitis, 2004).
properties
IUPAC Name |
2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-3-2-4-6(11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQPPJOUCBAFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
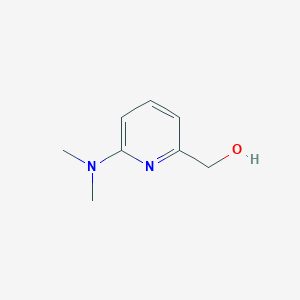
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)

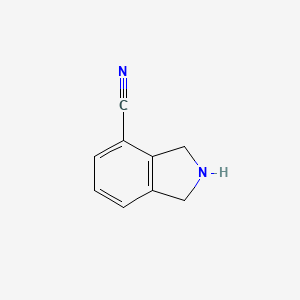
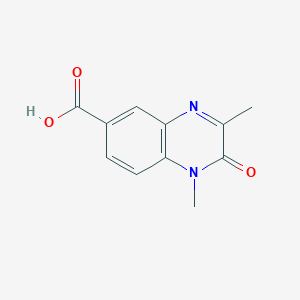
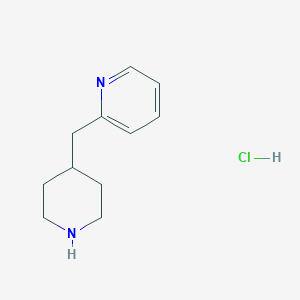

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
